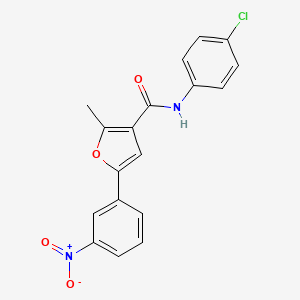

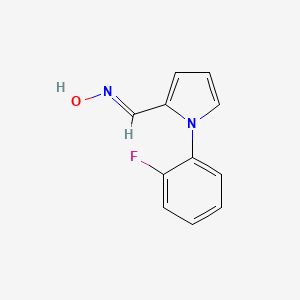

N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related furan carboxamide derivatives often involves multi-step reactions, starting from base furan compounds. For instance, the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides involved reactions starting from ethyl naphtha[2,1-b]furan-2-carboxylate, followed by nitration, reaction with hydrazine hydrate, and subsequent Schiff base formation before finally reacting with chloro acetyl chloride (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Molecular Structure Analysis

Molecular structure characterization is crucial for understanding the compound's interaction with biological targets. X-ray crystallography and NMR spectroscopy are common methods used for this purpose. For example, the crystal structure analysis of a closely related compound, (1R,3S,4S,5S,6S,7R,8S)-8-(4-chlorophenyl)-3-hydroxy-7-methyl-6-nitro-N,5-diphenyl-2-oxabicyclo[2.2.2]octane-1-carboxamide, provided insights into its molecular configuration, showing intermolecular hydrogen bonds and crystal packing details (Guo, Zhang, & Xia, 2015).

Chemical Reactions and Properties

The compound's chemical reactivity, including its participation in Suzuki-Miyaura cross-coupling and its antimicrobial activities against drug-resistant bacteria, has been studied. Such reactions are pivotal for modifying the compound to enhance its biological activities or to incorporate it into more complex molecules (Siddiqa et al., 2022).

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Properties

N-(4-Chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide and its analogues have been explored for their synthesis processes and biological activities, particularly their antibacterial properties. A study detailed the synthesis of related compounds and investigated their in vitro antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The synthesized molecule showed significant effectiveness against these bacteria, especially NDM-positive A. baumannii, in comparison to various commercially available drugs. Docking studies and molecular dynamics simulations further validated these findings, highlighting the molecule's interaction stability with the active site of the target bacteria (Siddiqa et al., 2022).

Antifungal and Antiprotozoal Activities

Compounds related to this compound have been synthesized to observe their antifungal and antiprotozoal activities. These compounds were evaluated against various fungal species like Trichophyton asteroides and Aspergillus fumigatus, showing moderate effectiveness. Moreover, related analogues were found to be very active against Trypanosoma rhodesiense in mice, with some compounds producing cures at submilligram dosage levels and exhibiting a prolonged curative effect. These findings suggest potential applications of these compounds in treating protozoal infections (Makino, 1962); (Das & Boykin, 1977).

Cytoprotective Effects

One of the analogues of this compound, known as BK3C231, has demonstrated significant cytoprotective effects in cellular models. The study showcased that BK3C231 could inhibit cytotoxicity induced by the carcinogen 4-nitroquinoline 1-oxide (4NQO) in human colon fibroblast cells. This compound effectively reduced DNA strand breaks and micronucleus formation, and mitigated losses of mitochondrial membrane potential and cardiolipin, indicating its potential as a chemopreventive agent in protecting against DNA and mitochondrial damage (Tan et al., 2019).

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O4/c1-11-16(18(22)20-14-7-5-13(19)6-8-14)10-17(25-11)12-3-2-4-15(9-12)21(23)24/h2-10H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEJGDBOZQWMRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2492748.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2492754.png)

![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)

![ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate](/img/structure/B2492757.png)

![Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2492763.png)

![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2492764.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2492767.png)

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2492769.png)